molecular formula C8H9ClN2S B3031570 4-Chloro-2-(methylthio)-6,7-dihydro-5H-cyclopenta[d]pyrimidine CAS No. 51660-15-2

4-Chloro-2-(methylthio)-6,7-dihydro-5H-cyclopenta[d]pyrimidine

Cat. No.: B3031570
CAS No.: 51660-15-2
M. Wt: 200.69 g/mol
InChI Key: GNDCBYXPXVMIEY-UHFFFAOYSA-N
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Description

4-Chloro-2-(methylthio)-6,7-dihydro-5H-cyclopenta[d]pyrimidine (CAS 51660-15-2) is a high-value chemical scaffold in anticancer drug discovery, particularly in the development of potent tubulin polymerization inhibitors. This compound serves as a versatile synthetic intermediate for constructing novel small molecules that target the colchicine-binding site of tubulin, a well-validated mechanism for disrupting microtubule dynamics in proliferating cancer cells . The cyclopenta[d]pyrimidine core is of significant research interest for creating potential therapeutic agents that can overcome multidrug resistance, a major limitation of existing chemotherapeutics. Resistance is often mediated by P-glycoprotein (Pgp) drug efflux pumps and the overexpression of specific β-tubulin isotypes . Compounds derived from this scaffold have demonstrated the ability to retain potency against cancer cell lines that are resistant to taxanes and other clinical agents . Researchers utilize this chloropyrimidine intermediate to synthesize advanced analogues for evaluating cytotoxicity and antitubulin activity across a panel of cancer cell lines, including melanoma, breast, pancreatic, and prostate cancers . This product is supplied for application in medicinal chemistry and preclinical research. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-chloro-2-methylsulfanyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2S/c1-12-8-10-6-4-2-3-5(6)7(9)11-8/h2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNDCBYXPXVMIEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(CCC2)C(=N1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20282821
Record name 4-Chloro-2-(methylsulfanyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20282821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51660-15-2
Record name NSC28097
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28097
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Chloro-2-(methylsulfanyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20282821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(methylthio)-6,7-dihydro-5H-cyclopenta[d]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4,6-dichloro-2-(methylthio)pyrimidine with cyclopentadiene in the presence of a base such as sodium hydride. The reaction is carried out in an inert solvent like tetrahydrofuran (THF) at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(methylthio)-6,7-dihydro-5H-cyclopenta[d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that compounds similar to 4-Chloro-2-(methylthio)-6,7-dihydro-5H-cyclopenta[d]pyrimidine exhibit significant anticancer properties. For instance, derivatives of this compound have been synthesized and tested against various cancer cell lines, showing promising results in inhibiting cell proliferation.

Case Study: Synthesis and Evaluation
A study conducted by researchers synthesized a series of pyrimidine derivatives, including this compound. These derivatives were evaluated for their cytotoxicity against human cancer cell lines. The results demonstrated that certain modifications enhanced the anticancer activity significantly compared to the parent compound .

CompoundCell LineIC50 (µM)
Parent CompoundA549 (Lung)12.5
Modified Compound AA549 (Lung)5.0
Modified Compound BMCF-7 (Breast)3.2

Antiviral Properties
Additionally, some studies have suggested that this compound may possess antiviral properties, particularly against RNA viruses. The mechanism of action appears to involve interference with viral replication processes.

Agricultural Applications

Pesticide Development
The unique structure of this compound makes it a candidate for developing new pesticides. Its ability to disrupt specific biochemical pathways in pests can lead to effective pest control solutions.

Case Study: Insecticidal Activity
In a field trial, formulations containing this compound were tested against common agricultural pests such as aphids and beetles. The results indicated a significant reduction in pest populations compared to untreated controls, showcasing its potential as an environmentally friendly pesticide .

Pest SpeciesControl MethodReduction (%)
Aphids4-Chloro Formulation85%
BeetlesConventional Pesticide60%

Materials Science

Polymerization Studies
In materials science, the compound has been explored as a monomer in polymer synthesis due to its heterocyclic nature. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties.

Case Study: Polymer Composites
Research involving the polymerization of this compound with other monomers resulted in composites with improved tensile strength and thermal resistance. These composites were characterized using techniques such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) .

PropertyComposite A (Control)Composite B (With Compound)
Tensile Strength (MPa)3045
Thermal Decomposition Temp (°C)250300

Mechanism of Action

The mechanism of action of 4-Chloro-2-(methylthio)-6,7-dihydro-5H-cyclopenta[d]pyrimidine involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. It may also interact with receptors, modulating their activity and influencing cellular signaling pathways . The exact molecular targets and pathways depend on the specific application and the structural modifications of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 2 and 4

Compound Name Position 2 Substituent Position 4 Substituent Molecular Formula Key Properties/Applications Reference
4-Chloro-2-(methylthio)-6,7-dihydro-5H-cyclopenta[d]pyrimidine -SCH₃ -Cl C₈H₉ClN₂S Intermediate for antitumor agents; moderate lipophilicity (LogP ~2.5 estimated)
4-Chloro-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine (Compound 29) -CH₃ -Cl C₈H₉ClN₂ Cytotoxic activity; synthesized in 56% yield via chlorination
4-Chloro-6-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine (Compound 8) -NH₂ -Cl C₈H₁₀ClN₃ Lower synthetic yield (34%); off-white solid with mp 181–183°C
2-[(4-Chlorophenyl)sulfanyl]-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine -S-C₆H₄Cl (para) -CH₃ C₁₄H₁₃ClN₂S Higher molecular weight (276.78 g/mol); potential kinase inhibition

Key Observations :

  • Methylthio vs. Methyl/Amino Groups: The methylthio group in the target compound enhances sulfur-mediated interactions (e.g., hydrogen bonding, metal coordination) compared to methyl or amino groups. This may improve binding to biological targets like kinases or DNA .
  • Chlorine Position : Chlorine at position 4 is conserved across analogs, suggesting its critical role in electrophilic reactivity and cytotoxicity .

Ring Modifications and Functional Group Additions

Compound Name Structural Variation Molecular Formula Key Properties/Applications Reference
This compound Base structure C₈H₉ClN₂S Reference compound
4-Chloro-2-methyl-6-vinyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine (Compound 18) Vinyl group at position 6 C₁₀H₁₁ClN₂ Improved solubility; colorless liquid
2-Chloro-4-(tetrahydro-2H-pyran-4-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine Tetrahydro-pyran substitution at C4 C₁₂H₁₄ClN₂O Enhanced steric bulk; CAS: 2387185-13-7
4-Chloro-2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine Pyridine ring substitution at C2 C₁₃H₈Cl₂F₃N₃ High molecular weight (334.13 g/mol); potential CNS activity

Key Observations :

  • Tetrahydro-pyran Substitution : Increases hydrophilicity and steric hindrance, which may affect target engagement .
Spectral Data
  • ¹H NMR Shifts :
    • Methylthio Group : Expected δ ~2.1–2.5 (singlet for -SCH₃), similar to compound 29’s methyl group (δ 2.55) .
    • Cyclopentane Protons : Multiplet signals between δ 1.5–3.0, consistent across analogs .

Biological Activity

4-Chloro-2-(methylthio)-6,7-dihydro-5H-cyclopenta[d]pyrimidine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure allows for various interactions with biological targets, making it a candidate for further investigation in therapeutic applications.

  • Chemical Formula : C10H9ClN2S
  • Molecular Weight : 224.714 g/mol
  • CAS Number : 51660-15-2

Biological Activity Overview

The biological activity of this compound has been explored in several studies, revealing its potential as an anti-cancer agent and its role in inhibiting various enzymes.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. For instance, a study synthesized a series of analogues derived from this compound and evaluated their antiproliferative potency against various cancer cell lines, including melanoma and breast cancer. The results demonstrated strong activity with half-maximal inhibitory concentration (IC50) values ranging from 0.1 to 1.0 μM, indicating effective inhibition of tumor cell growth .

The mechanism underlying the anticancer activity is primarily attributed to the compound's ability to bind to the colchicine site on tubulin, disrupting microtubule dynamics essential for cell division. This interaction leads to apoptosis in cancer cells, thereby inhibiting tumor growth .

Table 1: Summary of Biological Activities

Activity TypeTarget/Cell LineIC50 (μM)Reference
AnticancerMelanoma (A375)0.35
AnticancerBreast Cancer (MDA-MB-231)0.45
Enzyme InhibitionPhosphodiesterase 7 (PDE7A)0.50
Tubulin Polymerization InhibitionVarious Cancer Lines0.20

Case Studies

  • Study on Melanoma Treatment :
    A study focused on the efficacy of this compound in treating melanoma demonstrated that the compound inhibited tumor growth significantly in xenograft models. The study reported a reduction in tumor volume by over 50% when administered at doses of 1 mg/kg in mice .
  • Enzyme Inhibition Study :
    Another research effort investigated the compound's role as a phosphodiesterase inhibitor, showing promising results with an IC50 value of 0.50 μM against PDE7A. This inhibition suggests potential applications in treating inflammatory diseases where PDE inhibition is beneficial .
  • In Vitro Studies :
    In vitro assays have shown that this compound affects cell viability across multiple cancer types, indicating broad-spectrum anticancer activity. The studies highlighted its ability to induce apoptosis and inhibit proliferation effectively .

Q & A

Q. Advanced Research Focus

  • DFT calculations : Model transition states to predict regioselectivity (e.g., Cl vs. methylthio substitution).
  • Molecular electrostatic potential (MEP) maps : Identify electrophilic centers (e.g., C-4 chlorine) prone to nucleophilic attack.
  • Solvent effects : Simulate polar aprotic solvents (e.g., DMF) to mimic experimental conditions .

How can researchers validate the purity and stability of this compound under storage conditions?

Q. Basic Research Focus

  • HPLC-UV/HRMS : Monitor degradation products (e.g., hydrolysis of chlorine substituent).
  • Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition >180°C in ).
  • Storage recommendations : Use desiccated, amber vials at –20°C to prevent moisture/light-induced degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-2-(methylthio)-6,7-dihydro-5H-cyclopenta[d]pyrimidine
Reactant of Route 2
4-Chloro-2-(methylthio)-6,7-dihydro-5H-cyclopenta[d]pyrimidine

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